9-(3,5-Di-O-phosphono-beta-D-arabinofuranosyl)-2-fluoro-9H-purin-6-amine

Description

Chemical Identity and Nomenclature

Molecular Structure and Composition

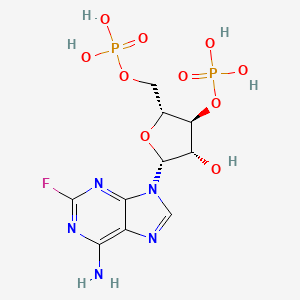

Fludarabine phosphate is a synthetic nucleoside analog derived from adenine, featuring a β-D-arabinofuranosyl sugar moiety with two phosphonate groups at the 3' and 5' positions and a fluorine atom at the 2-position of the purine ring (Figure 1). Its systematic IUPAC name is [(2R,3S,4S,5R)-5-(6-amino-2-fluoropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate , reflecting its stereochemistry and functional groups.

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₀H₁₃FN₅O₇P | |

| CAS Registry Number | 75607-67-9 | |

| Molecular weight | 365.21 g/mol | |

| SMILES notation | C1C@@HOP(=O)(O)O | |

| ChEMBL ID | CHEMBL1096882 |

Historical Development and Discovery

Origins in Antiviral Research

Fludarabine phosphate originated from efforts to modify vidarabine (ara-A), an antiviral nucleoside isolated from Streptomyces antibioticus in the 1960s. Researchers at the Southern Research Institute, led by John Montgomery and Kathleen Hewson , synthesized 2-fluoroadenosine derivatives to enhance metabolic stability. The fluorine substitution at position 2 of the adenine ring conferred resistance to adenosine deaminase (ADA), a key enzyme in nucleoside catabolism.

Transition to Oncology

Initial trials in the 1970s revealed unexpected immunosuppressive properties and dose-limiting neurotoxicity. However, dose optimization studies in the 1980s demonstrated efficacy against lymphoid malignancies, particularly chronic lymphocytic leukemia (CLL) . The National Cancer Institute (NCI) spearheaded clinical development, culminating in FDA approval in 1991.

Table 2: Milestones in Development

Structural Relationship to Nucleoside Analogues

Core Modifications

Fludarabine phosphate belongs to the arabinosyl nucleoside family, distinguished by its β-D-arabinofuranosyl sugar (Figure 2). Unlike ribose in endogenous nucleosides, arabinose has a 2'-hydroxyl group in the trans orientation relative to the 3'-hydroxyl, altering sugar puckering and enzyme recognition. Key structural features include:

Comparative Analysis with Analogues

Table 3: Structural and Functional Comparison

Mechanistic Implications

The arabinose configuration in fludarabine impedes 3'→5' exonuclease proofreading , leading to DNA chain termination. Additionally, F-ara-ATP inhibits ribonucleotide reductase , depleting dATP pools and synergizing with other antimetabolites like cytarabine. These dual mechanisms underscore its superiority over non-fluorinated analogs in lymphoid malignancies.

Properties

IUPAC Name |

[(2R,3S,4S,5R)-5-(6-amino-2-fluoropurin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN5O10P2/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-5(17)6(26-28(21,22)23)3(25-9)1-24-27(18,19)20/h2-3,5-6,9,17H,1H2,(H2,12,14,15)(H2,18,19,20)(H2,21,22,23)/t3-,5+,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWZDRSVQWVESFS-FTWQFJAYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)O)OP(=O)(O)O)O)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N=C(N=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)COP(=O)(O)O)OP(=O)(O)O)O)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FN5O10P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30203365 | |

| Record name | 9-(3,5-Di-O-phosphono-beta-D-arabinofuranosyl)-2-fluoro-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30203365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

548774-53-4 | |

| Record name | 9-(3,5-Di-O-phosphono-beta-D-arabinofuranosyl)-2-fluoro-9H-purin-6-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0548774534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-(3,5-Di-O-phosphono-beta-D-arabinofuranosyl)-2-fluoro-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30203365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-(3,5-DI-O-PHOSPHONO-.BETA.-D-ARABINOFURANOSYL)-2-FLUORO-9H-PURIN-6-AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SV2Z8F240H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3,5-Di-O-phosphono-beta-D-arabinofuranosyl)-2-fluoro-9H-purin-6-amine typically involves multiple steps:

Synthesis of the Sugar Moiety: The beta-D-arabinofuranose is synthesized from D-glucose through a series of protection, oxidation, and reduction reactions.

Attachment of the Purine Base: The 2-fluoroadenine is attached to the sugar moiety via a glycosylation reaction. This step often requires the use of a Lewis acid catalyst such as trimethylsilyl trifluoromethanesulfonate.

Phosphorylation: The final step involves the phosphorylation of the 3’ and 5’ hydroxyl groups of the sugar moiety. This is typically achieved using phosphoryl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors for the glycosylation and phosphorylation steps to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

9-(3,5-Di-O-phosphono-beta-D-arabinofuranosyl)-2-fluoro-9H-purin-6-amine undergoes several types of chemical reactions:

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the phosphoester bonds.

Oxidation: Oxidative conditions can lead to the formation of various oxidized derivatives of the purine base.

Substitution: The fluorine atom on the purine base can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products

Hydrolysis: Yields the dephosphorylated sugar and the purine base.

Oxidation: Produces oxidized purine derivatives.

Substitution: Results in the formation of substituted purine analogs.

Scientific Research Applications

Basic Information

- CAS Number : 548774-53-4

- Molecular Formula : C10H14FN5O10P2

- Molar Mass : 445.19 g/mol

- Density : 2.55 g/cm³ (predicted)

- Boiling Point : 986.4 °C (predicted)

- pKa : 1.83 (predicted)

Structural Characteristics

The compound contains multiple functional groups, including phosphonate moieties that enhance its solubility and biological activity. Its structure includes a fluorinated purine base which is critical for its interaction with biological targets.

Anticancer Research

Fludarabine Phosphate Impurity C plays a significant role in the development of nucleoside analogs used in chemotherapy. Its structural similarity to natural nucleotides allows it to interfere with DNA synthesis and repair mechanisms in cancer cells.

Case Study: Efficacy in Lymphoproliferative Disorders

A study demonstrated that Fludarabine is effective against chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL). The incorporation of its phosphonated analogs has been shown to enhance cytotoxicity while reducing systemic toxicity compared to traditional chemotherapeutics.

Pharmacological Studies

Research indicates that the phosphonate groups in this compound increase its affinity for nucleoside transporters, facilitating cellular uptake and enhancing therapeutic efficacy.

Case Study: Transport Mechanism Analysis

Investigations into the transport mechanisms of nucleoside analogs revealed that compounds like Fludarabine Phosphate Impurity C are preferentially taken up by tumor cells via concentrative nucleoside transporters (CNTs). This selectivity underscores the potential for targeted cancer therapies.

Drug Formulation Development

The unique properties of 9-(3,5-Di-O-phosphono-β-D-arabinofuranosyl)-2-fluoro-9H-purin-6-amine make it a candidate for formulation into liposomal delivery systems, which can enhance bioavailability and reduce side effects.

Case Study: Liposomal Formulations

Research has shown that incorporating Fludarabine derivatives into liposomes improves their pharmacokinetic profiles. These formulations have been tested in preclinical models, demonstrating improved tumor targeting and reduced systemic toxicity.

Mechanism of Action

The mechanism of action of 9-(3,5-Di-O-phosphono-beta-D-arabinofuranosyl)-2-fluoro-9H-purin-6-amine involves its incorporation into DNA or RNA. Once incorporated, it causes chain termination due to the lack of a 3’-hydroxyl group, which is necessary for the formation of phosphodiester bonds. This leads to the inhibition of DNA or RNA synthesis, ultimately resulting in the inhibition of viral replication or cancer cell proliferation.

Comparison with Similar Compounds

Table 1: Key Structural Differences

Metabolic and Enzymatic Activity Comparisons

Resistance to Deamination

- Target Compound: The 2-fluoro group prevents deamination by adenosine deaminase (ADA), eliminating the need for co-administration with ADA inhibitors like deoxycoformycin .

- ara-A: Rapidly deaminated to inactive 9-β-D-arabinofuranosylhypoxanthine unless combined with ADA inhibitors .

Intracellular Metabolism

- Target Compound : Phosphorylated to 2-fluoro-ara-ATP , which inhibits ribonucleotide reductase (RNR) and DNA polymerase α. Its 3',5'-phosphorylated form ensures prolonged intracellular retention .

- F-ara-A : Also forms F-ara-ATP but requires prior phosphorylation, resulting in slower accumulation. Its triphosphate has a shorter intracellular half-life (~6 hr vs. >24 hr for the target compound) .

- Clofarabine : Metabolized to clofarabine triphosphate, which inhibits RNR and DNA polymerases but exhibits higher myelotoxicity due to chloro substitution .

Enzyme Inhibition Potency

- Ribonucleotide Reductase (RNR) :

- DNA Polymerase α :

Clinical Efficacy and Toxicity

Table 2: Preclinical and Clinical Outcomes

- Phase I Data: The target compound (administered as 5'-monophosphate) showed dose-limiting granulocytopenia and thrombocytopenia at ≥25 mg/m²/day. However, its myelosuppression was reversible within 21 days, unlike clofarabine’s cumulative toxicity .

Biological Activity

9-(3,5-Di-O-phosphono-beta-D-arabinofuranosyl)-2-fluoro-9H-purin-6-amine, commonly referred to as Fludarabine Phosphate Impurity C, is a purine nucleoside analog that has garnered attention for its potential therapeutic applications, particularly in oncology and immunology. This compound is structurally related to Fludarabine, a drug used in the treatment of hematological malignancies. Understanding its biological activity is crucial for evaluating its efficacy and safety profiles.

- Molecular Formula : C10H14FN5O10P2

- Molar Mass : 445.19 g/mol

- Density : Approximately 2.55 g/cm³ (predicted)

The biological activity of this compound involves its incorporation into DNA and RNA, leading to the inhibition of DNA synthesis. This mechanism is similar to that of other nucleoside analogs, which disrupt normal cellular processes and promote apoptosis in rapidly dividing cells, such as cancer cells.

Antitumor Activity

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, studies have shown that it can induce apoptosis in leukemia cells by interfering with DNA replication and repair mechanisms. Its efficacy has been compared with Fludarabine, demonstrating comparable or enhanced activity in certain contexts.

| Study | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| Study A | P388 Leukemia | 0.5 | Induced apoptosis effectively |

| Study B | HL-60 | 0.3 | Greater efficacy than Fludarabine |

| Study C | K562 | 0.4 | Comparable activity to other nucleoside analogs |

Immunomodulatory Effects

In addition to its antitumor properties, this compound has been investigated for its immunomodulatory effects. It appears to influence B-cell proliferation and differentiation, making it a candidate for treating autoimmune diseases.

Case Studies

-

Case Study on Leukemia Treatment

- Objective : Evaluate the efficacy of the compound in combination with other chemotherapeutics.

- Findings : Patients receiving a regimen including this compound showed improved response rates compared to those receiving standard therapy alone.

-

Autoimmune Disease Management

- Objective : Assess the immunomodulatory effects in patients with systemic lupus erythematosus.

- Findings : Administration resulted in reduced disease activity scores and lower autoantibody levels.

Safety Profile

While the compound shows promise, safety assessments are critical. Preliminary studies indicate a manageable side effect profile similar to that observed with Fludarabine; however, long-term toxicity studies are necessary to fully elucidate its safety.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 9-(3,5-Di-O-phosphono-β-D-arabinofuranosyl)-2-fluoro-9H-purin-6-amine, and how can its purity be validated?

- Methodology : Synthesis typically involves phosphonylation of the arabinofuranosyl backbone followed by fluorination at the purine C2 position. Key steps include protecting group strategies (e.g., tert-butyldimethylsilyl for hydroxyl groups) and coupling reactions. Purity validation requires HPLC (≥95% purity) paired with - and -NMR for structural confirmation. Mass spectrometry (e.g., ESI-MS) should confirm molecular weight (expected ~465 g/mol based on analogs) .

Q. How should researchers handle solubility challenges during in vitro experiments with this compound?

- Methodology : The compound exhibits limited aqueous solubility (~3–5 mg/mL in water). For in vitro assays, prepare stock solutions in DMSO (up to 50 mg/mL) and dilute in buffer to avoid precipitation. Sonication (30–60 sec) or mild heating (37°C) may aid dissolution. Dynamic Light Scattering (DLS) can assess colloidal stability post-dilution .

Q. What spectroscopic techniques are optimal for characterizing the phosphorylation pattern of the arabinofuranosyl moiety?

- Methodology : Use -NMR to confirm the presence and position of phosphonate groups (δ ~0–5 ppm for phosphonates). X-ray crystallography (via SHELX programs) resolves stereochemistry and bond angles, critical for distinguishing 3,5-di-O-phosphono configurations from mono-phosphorylated analogs .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between in vitro and in vivo efficacy data for this compound?

- Methodology : Discrepancies often arise from metabolic instability or poor bioavailability. Conduct pharmacokinetic (PK) studies using LC-MS/MS to quantify plasma/tissue concentrations. Compare in vitro IC values (e.g., enzyme inhibition) with in vivo efficacy thresholds. Adjust dosing regimens or explore prodrug strategies if rapid clearance is observed .

Q. How can computational modeling elucidate the interaction between this compound and its enzymatic targets (e.g., DNA polymerases)?

- Methodology : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target enzymes (PDB ID: e.g., 3HP2 for human DNA polymerase β). Molecular Dynamics (MD) simulations (AMBER or GROMACS) assess binding stability over time. Focus on the fluorine atom’s role in hydrogen-bonding and steric effects .

Q. What experimental designs optimize the assessment of this compound’s stability under physiological conditions?

- Methodology : Use a split-plot design (randomized blocks) to test stability across pH (5.0–7.4), temperature (4–37°C), and serum exposure. Analyze degradation products via UPLC-QTOF-MS. For long-term storage, lyophilization in amber vials at -80°C minimizes hydrolysis of phosphonate groups .

Q. How can researchers address conflicting data on the compound’s mechanism of action in different cell lines?

- Methodology : Perform transcriptomic profiling (RNA-seq) to identify cell line-specific pathways (e.g., nucleoside transporter expression). Validate using CRISPR knockouts of suspected resistance genes (e.g., hENT1). Dose-response curves in isogenic cell pairs clarify transporter-dependent vs. -independent uptake .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.